molecular formula C17H19ClN4O2S B2677451 4-((6-acetamidopyridazin-3-yl)thio)-N-(2-chlorobenzyl)butanamide CAS No. 1105248-16-5

4-((6-acetamidopyridazin-3-yl)thio)-N-(2-chlorobenzyl)butanamide

Número de catálogo B2677451
Número CAS: 1105248-16-5
Peso molecular: 378.88
Clave InChI: SIQCONZIDAMERQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-((6-acetamidopyridazin-3-yl)thio)-N-(2-chlorobenzyl)butanamide, also known as ACY-1215, is a small molecule inhibitor of histone deacetylase 6 (HDAC6). HDAC6 is an enzyme that plays a key role in the regulation of gene expression by modifying the acetylation status of histone and non-histone proteins. ACY-1215 has been shown to have potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases.

Mecanismo De Acción

The mechanism of action of 4-((6-acetamidopyridazin-3-yl)thio)-N-(2-chlorobenzyl)butanamide involves inhibition of HDAC6, which leads to the accumulation of acetylated proteins, including histones and non-histone proteins. This, in turn, leads to changes in gene expression and cellular signaling pathways, resulting in the observed biological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-((6-acetamidopyridazin-3-yl)thio)-N-(2-chlorobenzyl)butanamide are diverse and depend on the specific disease or condition being studied. In cancer, 4-((6-acetamidopyridazin-3-yl)thio)-N-(2-chlorobenzyl)butanamide has been shown to induce cell cycle arrest and apoptosis, inhibit angiogenesis, and enhance the anti-tumor activity of other chemotherapeutic agents. In neurodegenerative disorders, 4-((6-acetamidopyridazin-3-yl)thio)-N-(2-chlorobenzyl)butanamide has been shown to reduce inflammation and oxidative stress, improve cognitive function, and have neuroprotective effects. In autoimmune diseases, 4-((6-acetamidopyridazin-3-yl)thio)-N-(2-chlorobenzyl)butanamide has been shown to suppress the activity of immune cells and reduce the production of pro-inflammatory cytokines.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 4-((6-acetamidopyridazin-3-yl)thio)-N-(2-chlorobenzyl)butanamide in lab experiments include its specificity for HDAC6, its ability to penetrate the blood-brain barrier, and its potential therapeutic applications in various diseases. However, the limitations of using 4-((6-acetamidopyridazin-3-yl)thio)-N-(2-chlorobenzyl)butanamide in lab experiments include its relatively short half-life, its potential toxicity at high doses, and the need for further studies to determine its optimal dosing and administration.

Direcciones Futuras

There are several future directions for research on 4-((6-acetamidopyridazin-3-yl)thio)-N-(2-chlorobenzyl)butanamide. One area of interest is the development of combination therapies that include 4-((6-acetamidopyridazin-3-yl)thio)-N-(2-chlorobenzyl)butanamide and other chemotherapeutic agents for the treatment of cancer. Another area of interest is the development of 4-((6-acetamidopyridazin-3-yl)thio)-N-(2-chlorobenzyl)butanamide analogs with improved pharmacokinetic properties and reduced toxicity. Additionally, further studies are needed to determine the optimal dosing and administration of 4-((6-acetamidopyridazin-3-yl)thio)-N-(2-chlorobenzyl)butanamide for its therapeutic applications in various diseases.

Métodos De Síntesis

The synthesis of 4-((6-acetamidopyridazin-3-yl)thio)-N-(2-chlorobenzyl)butanamide involves several steps, starting with the reaction of 2-chlorobenzylamine with butyric anhydride to form N-(2-chlorobenzyl)butanamide. This intermediate is then reacted with 6-amino-3-picoline to form 4-((6-amino-3-pyridazinyl)thio)-N-(2-chlorobenzyl)butanamide. The final step involves acetylation of the amino group to form 4-((6-acetamidopyridazin-3-yl)thio)-N-(2-chlorobenzyl)butanamide.

Aplicaciones Científicas De Investigación

4-((6-acetamidopyridazin-3-yl)thio)-N-(2-chlorobenzyl)butanamide has been extensively studied for its potential therapeutic applications in cancer, neurodegenerative disorders, and autoimmune diseases. In cancer, 4-((6-acetamidopyridazin-3-yl)thio)-N-(2-chlorobenzyl)butanamide has been shown to inhibit the growth and survival of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to enhance the anti-tumor activity of other chemotherapeutic agents, such as bortezomib and lenalidomide.
In neurodegenerative disorders, 4-((6-acetamidopyridazin-3-yl)thio)-N-(2-chlorobenzyl)butanamide has been shown to have neuroprotective effects by reducing inflammation and oxidative stress. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and Huntington's disease.
In autoimmune diseases, 4-((6-acetamidopyridazin-3-yl)thio)-N-(2-chlorobenzyl)butanamide has been shown to suppress the activity of immune cells, such as T cells and B cells, and reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6.

Propiedades

IUPAC Name

4-(6-acetamidopyridazin-3-yl)sulfanyl-N-[(2-chlorophenyl)methyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O2S/c1-12(23)20-15-8-9-17(22-21-15)25-10-4-7-16(24)19-11-13-5-2-3-6-14(13)18/h2-3,5-6,8-9H,4,7,10-11H2,1H3,(H,19,24)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIQCONZIDAMERQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(C=C1)SCCCC(=O)NCC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((6-acetamidopyridazin-3-yl)thio)-N-(2-chlorobenzyl)butanamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.